Lipophilicity (LogP) Comparison: Unsubstituted Benzylsulfanyl vs. Methyl- and Methoxy-Substituted Analogs
The ACD/LogP of 3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine is 4.13 . The 2-methylbenzyl analog (CAS 578747-34-9) has an ACD/LogP of 4.54 (difference +0.41 log units), indicating 2.6‑fold higher lipophilicity . The 4-methoxybenzyl analog (CAS 677302-34-0) has an ACD/LogP of 3.55 (difference –0.58 log units), representing 3.8‑fold lower lipophilicity [1]. These differences are large enough to alter membrane permeability, protein binding, and pharmacokinetic profile.
| Evidence Dimension | ACD/LogP (lipophilicity) |
|---|---|
| Target Compound Data | 4.13 |
| Comparator Or Baseline | 2-methylbenzyl analog: 4.54; 4-methoxybenzyl analog: 3.55 |
| Quantified Difference | +0.41 and –0.58 log units vs. target |
| Conditions | ACD/Labs Percepta Platform predictions (ChemSpider) |
Why This Matters
A logP shift of 0.4–0.6 units corresponds to physiologically meaningful differences in absorption and distribution; researchers selecting a triazole scaffold for cellular or in vivo studies must account for these variances to avoid confounding ADME outcomes.
- [1] Sigma-Aldrich. 3-((4-Methoxybenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine, Product L410195. https://www.sigmaaldrich.cn/CN/zh/search/mfcd03609813 View Source
